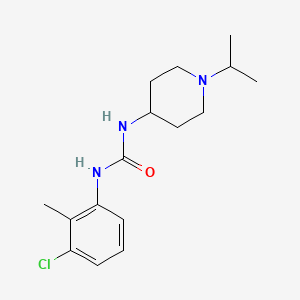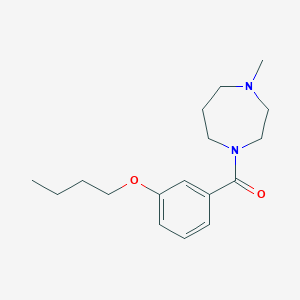![molecular formula C17H11ClN4 B5266383 3-(3-chlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5266383.png)
3-(3-chlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Moreover, it has demonstrated antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of COX-2 activity, which leads to the reduction of pro-inflammatory prostaglandin synthesis. It has also been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. The compound exerts its antimicrobial activity by disrupting the bacterial cell membrane and inhibiting DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the reduction of inflammation, inhibition of cancer cell growth, and antimicrobial activity. It has been shown to decrease the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo, leading to the attenuation of inflammatory responses. In cancer cells, it induces apoptosis by activating caspases and upregulating pro-apoptotic proteins. Its antimicrobial activity is attributed to its ability to disrupt the bacterial cell membrane and inhibit DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-chlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine in lab experiments include its potent biological activities, ease of synthesis, and availability. However, its limitations include its low solubility in water and organic solvents, which can affect its bioavailability and limit its use in certain assays. Additionally, the compound may exhibit cytotoxic effects at high concentrations, which can affect the interpretation of results.
Direcciones Futuras
For the research on 3-(3-chlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine include the development of more potent derivatives with improved solubility and bioavailability. Additionally, the compound's mechanism of action can be further elucidated to identify new targets and pathways involved in its biological activities. Its potential applications in cancer therapy and antimicrobial agents can be explored in more detail, and its toxicity and pharmacokinetic properties can be studied to determine its safety and efficacy in vivo. Overall, this compound has shown promising results in various fields, and further research can lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of 3-(3-chlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 3-chloroaniline with 2-cyanopyridine in the presence of potassium carbonate and copper(I) iodide as a catalyst. The resulting intermediate is then subjected to a cyclization reaction to obtain the final product. The yield of the synthesis method is reported to be around 60-70%, and the purity of the compound can be improved by recrystallization.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4/c18-13-5-3-4-12(10-13)14-11-21-22-16(7-9-20-17(14)22)15-6-1-2-8-19-15/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPSOQBCWSIHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=C(C=NN23)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R*,2R*,6S*,7S*)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5266306.png)
![3-(2-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5266314.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5266322.png)
![6-(2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5266343.png)
![N-[2-(2-pyridinylthio)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5266352.png)

![ethyl {4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5266362.png)
![5-chloro-N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5266374.png)
![N,N-dimethyl-2-phenyl-7-(2,2,3-trimethylbut-3-enoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5266381.png)
![ethyl 4-[4-(2-propyn-1-yloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B5266392.png)
![2-(2-chloro-6-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5266396.png)
![3-[5-(2-nitrophenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5266397.png)
